molecular formula C17H12BrFN2O2 B4321006 (2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE

(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE

Cat. No.: B4321006
M. Wt: 375.2 g/mol
InChI Key: FBQSBWZPQODIFB-UHFFFAOYSA-N
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Description

(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE is a complex organic compound that features a combination of fluorobenzyl and bromopyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE typically involves multi-step reactions. One common method includes the condensation of 4-bromo-1H-pyrazole with 4-(bromomethyl)benzoic acid, followed by esterification with 2-fluorobenzyl alcohol. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets. For instance, the bromopyrazole moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE is unique due to the presence of both fluorobenzyl and bromopyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-fluorophenyl)methyl 4-(4-bromopyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c18-14-9-20-21(10-14)15-7-5-12(6-8-15)17(22)23-11-13-3-1-2-4-16(13)19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQSBWZPQODIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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